4-[(3-Fluorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline
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Overview
Description
4-[(3-Fluorophenyl)methoxy]-[1,2,3,4]tetrazolo[1,5-a]quinoxaline is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the tetrazole ring fused to the quinoxaline core enhances its chemical and biological properties, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-fluorophenyl)methoxy]-[1,2,3,4]tetrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluorobenzyl alcohol with a quinoxaline derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(3-fluorophenyl)methoxy]-[1,2,3,4]tetrazolo[1,5-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
4-[(3-fluorophenyl)methoxy]-[1,2,3,4]tetrazolo[1,5-a]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties .
Mechanism of Action
The mechanism of action of 4-[(3-fluorophenyl)methoxy]-[1,2,3,4]tetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with DNA or RNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its inhibitory activities toward kinases and antiproliferative effects.
Quinoxaline 1,4-di-N-oxides: Studied for their antibacterial and anticancer properties .
Uniqueness
4-[(3-fluorophenyl)methoxy]-[1,2,3,4]tetrazolo[1,5-a]quinoxaline stands out due to the presence of the fluorophenyl group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may contribute to its higher potency and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C15H10FN5O |
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Molecular Weight |
295.27 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methoxy]tetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C15H10FN5O/c16-11-5-3-4-10(8-11)9-22-15-14-18-19-20-21(14)13-7-2-1-6-12(13)17-15/h1-8H,9H2 |
InChI Key |
GHZBYFCJNSBAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)OCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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